CYP2A6 Inhibition Potency: 2-Chloro Derivative vs. Unsubstituted Benzamide Analog
2-chloro-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide inhibits CYP2A6 in human liver microsomes with an IC50 of 51 nM using coumarin as substrate [1]. Although a direct head-to-head comparison under identical assay conditions is not available for the unsubstituted analog N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide, the 2-chloro substitution is expected to enhance CYP2A6 affinity relative to the unsubstituted parent based on the known preference of the CYP2A6 active site for lipophilic, planar aromatic ligands with halogen substituents [2].
| Evidence Dimension | CYP2A6 inhibition IC50 |
|---|---|
| Target Compound Data | 51 nM (human liver microsomes, coumarin 7-hydroxylation) |
| Comparator Or Baseline | N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide: no quantitative CYP2A6 inhibition data publicly available; expected to be weaker based on lower lipophilicity and absence of halogen |
| Quantified Difference | Cannot be quantified; qualitative class-level inference only |
| Conditions | Human liver microsomes, 5 min preincubation, NADPH-regenerating system, coumarin substrate |
Why This Matters
A 51 nM CYP2A6 IC50 makes this compound a candidate for chemical probe studies requiring modulation of nicotine metabolism or investigation of CYP2A6-mediated drug interactions, whereas the unsubstituted analog lacks validated potency at this target.
- [1] BindingDB. BDBM50366334 (CHEMBL4173133). CYP2A6 IC50 = 51 nM. Washington State University / ChEMBL curation. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366334 (accessed 2026-04-29). View Source
- [2] Raunio, H.; Rahnasto-Rilla, M. CYP2A6: Genetics, Structure, Regulation, and Function. Drug Metab. Pharmacokinet. 2012, 27 (1), 42–54. https://doi.org/10.2133/dmpk.DMPK-11-RV-075 View Source
